6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid
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Overview
Description
6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is a compound with the molecular formula C12H23NO4. It is a derivative of heptanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid typically involves the protection of the amino group in heptanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions include the deprotected amine, various oxo derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis and allows for selective deprotection under controlled conditions. The Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-{[(Tert-butoxy)carbonyl]amino}hexanoic acid
- 6-{[(Tert-butoxy)carbonyl]amino}octanoic acid
- 6-{[(Tert-butoxy)carbonyl]amino}pentanoic acid
Uniqueness
6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic reactions .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-9(7-5-6-8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
COUMMUOPDYOSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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